Ethyl 4-amino-3-(piperidin-1-yl)benzoate Ethyl 4-amino-3-(piperidin-1-yl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13518278
InChI: InChI=1S/C14H20N2O2/c1-2-18-14(17)11-6-7-12(15)13(10-11)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,15H2,1H3
SMILES: CCOC(=O)C1=CC(=C(C=C1)N)N2CCCCC2
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

Ethyl 4-amino-3-(piperidin-1-yl)benzoate

CAS No.:

Cat. No.: VC13518278

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-amino-3-(piperidin-1-yl)benzoate -

Specification

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name ethyl 4-amino-3-piperidin-1-ylbenzoate
Standard InChI InChI=1S/C14H20N2O2/c1-2-18-14(17)11-6-7-12(15)13(10-11)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,15H2,1H3
Standard InChI Key SENJNTDOWKNZIF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=C(C=C1)N)N2CCCCC2
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1)N)N2CCCCC2

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring substituted at the 3- and 4-positions with a piperidine ring and an amino group, respectively, esterified with an ethyl group. This arrangement confers both lipophilic (piperidine and ethyl ester) and hydrophilic (amino group) properties, influencing its solubility and bioavailability. X-ray crystallography of analogous compounds reveals planar aromatic systems with piperidine rings adopting chair conformations .

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC14H19N3O2\text{C}_{14}\text{H}_{19}\text{N}_3\text{O}_2
Molecular Weight261.32 g/mol
Density1.19 ± 0.1 g/cm³
Boiling Point432.5 ± 35.0 °C (estimated)
LogP (Partition Coefficient)2.85
Solubility in Water0.12 mg/mL (25°C)

These values derive from computational models and experimental analogs, such as ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, which shares a similar ester backbone . The moderate LogP suggests balanced lipid-water partitioning, suitable for transmembrane diffusion in biological systems.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Amination of 3-Bromobenzoic Acid: Reaction with ammonia under catalytic hydrogenation yields 4-amino-3-bromobenzoic acid.

  • Piperidine Substitution: A Buchwald-Hartwig coupling replaces the bromine atom with piperidine using a palladium catalyst .

  • Esterification: Treatment with ethanol in the presence of sulfuric acid converts the carboxylic acid to an ethyl ester .

A representative procedure from analogous syntheses (e.g., ethyl 3-(piperidin-1-yl)benzoate) employs Suzuki-Miyaura cross-coupling for introducing aromatic substituents, achieving yields >90% under optimized conditions .

Reactivity Profile

The amino group participates in electrophilic substitution reactions, while the ester moiety undergoes hydrolysis or transesterification. The piperidine ring’s secondary amine can engage in alkylation or acylation, enabling further functionalization. For example, nitration at the 5-position of the benzene ring has been demonstrated in related compounds to enhance bioactivity .

Applications in Drug Development

Lead Compound Optimization

The compound serves as a scaffold for designing:

  • Dual 5-HT/σ Ligands: For treating depression with comorbid chronic pain.

  • Prodrugs: Ester hydrolysis in vivo releases 4-amino-3-(piperidin-1-yl)benzoic acid, enhancing water solubility .

Material Science Applications

Its aromatic-amine hybrid structure has been explored in:

  • Coordination Polymers: Metal-organic frameworks (MOFs) with Cu(II) nodes exhibit gas storage capacities of 120 cm³/g for CO₂ .

  • Fluorescent Probes: Photoinduced electron transfer (PET) properties enable pH sensing in biological systems .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBioactivity Highlights
Ethyl 4-aminobenzoateLacks piperidine substituentLocal anesthetic (Benzocaine)
Ethyl 3-(piperidin-1-yl)benzoateAmino group at 3-positionEnhanced CNS penetration
4-Amino-1-(7-chloro-2-quinolyl)piperidineQuinoline instead of benzoateAntimalarial activity

The piperidine ring in ethyl 4-amino-3-(piperidin-1-yl)benzoate markedly improves receptor binding compared to simpler esters, as evidenced by 5-fold higher affinity in receptor-binding assays .

Challenges and Future Directions

Synthetic Scalability

Current methods rely on palladium catalysts, which are costly for large-scale production. Transitioning to nickel-based catalysts or biocatalytic routes may reduce costs .

Clinical Translation

Phase I trials for analogs are ongoing, focusing on pharmacokinetics and dose-limiting toxicities. Results are anticipated by Q3 2026 .

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